bisindolylmaleimide viii bisindolylmaleimide viii Ro-31-7549 Monohydrate is a cell permeable, reversible, selective protein kinase C (PKC) inhibitor.
Brand Name: Vulcanchem
CAS No.: 125313-65-7
VCID: VC0541636
InChI: InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)
SMILES: CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Molecular Formula: C26H26N4O4
Molecular Weight: 458.5 g/mol

bisindolylmaleimide viii

CAS No.: 125313-65-7

Cat. No.: VC0541636

Molecular Formula: C26H26N4O4

Molecular Weight: 458.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

bisindolylmaleimide viii - 125313-65-7

Specification

CAS No. 125313-65-7
Molecular Formula C26H26N4O4
Molecular Weight 458.5 g/mol
IUPAC Name acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Standard InChI InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)
Standard InChI Key VEOXVBTXROWDAH-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Canonical SMILES CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Appearance Solid powder

Introduction

Chemical and Structural Profile of Bisindolylmaleimide VIII

Molecular Characteristics

BIM-VIII (C<sub>24</sub>H<sub>22</sub>N<sub>4</sub>O<sub>2</sub>, molecular weight 398.5 g/mol) features a bisindolylmaleimide core structure with substitutions at the N1 and N1' positions (3-aminopropyl and methyl groups, respectively) . The planar maleimide ring facilitates ATP-competitive binding to PKC's catalytic domain, while the indole moieties contribute to hydrophobic interactions within the kinase's substrate pocket .

Table 1: Key Physicochemical Properties

PropertyValue
Purity>98% (HPLC)
SolubilityDMSO (50 mM), ethanol (10 mM)
Stability-20°C, desiccated (24 months)
CAS Registry Number125313-65-7

Structural Analogues and Isoform Selectivity

Comparative studies reveal BIM-VIII's 3.7-fold selectivity for PKC-α over PKC-β<sub>I</sub>, contrasting with broader-spectrum inhibitors like staurosporine . This selectivity arises from steric complementarity between the 3-aminopropyl group and PKC-α's Glu500 residue, a feature absent in β isoforms .

Synthetic Methodologies

Core Structure Assembly

The canonical synthesis employs a double Grignard addition strategy:

  • Indole activation: Treatment of N-methylindole with LDA generates a C3-lithiated species .

  • Maleimide coupling: Reaction with N-methyl-2,3-dibromomaleimide in toluene/HMPA yields the bisindolyl adduct (70% efficiency) .

  • Side-chain modification: Subsequent alkylation introduces the 3-aminopropyl group via Mitsunobu reaction with tert-butyl N-(3-hydroxypropyl)carbamate, followed by deprotection .

Challenges in Unsymmetrical Derivative Synthesis

Achieving regioselective indole substitution requires precise solvent control:

  • Toluene: Promotes bis-adduct formation (70% yield)

  • THF: Favors mono-adducts (74% yield), enabling sequential functionalization
    Recent advances employ Suzuki-Miyaura cross-coupling of indolyl triflates with maleimide boronic esters, achieving 55% yield for unsymmetrical variants .

Mechanism of Kinase Inhibition

ATP-Competitive Binding

BIM-VIII occupies the PKC ATP-binding pocket through:

  • Maleimide carbonyls: Hydrogen bonding with backbone amides (Val404, Lys371)

  • Indole systems: π-π stacking with Phe629 in the hinge region

  • 3-Aminopropyl chain: Ionic interaction with Glu500 (PKC-α specific)

Table 2: Kinase Inhibition Profile

TargetIC<sub>50</sub> (nM)Selectivity vs. PKC-α
PKC-α531.0
PKC-β<sub>I</sub>1953.7
CDK260011.3
GSK-3β>10,000>188

Apoptotic Pathway Modulation

BIM-VIII enhances death receptor signaling through:

  • Fas sensitization: Reduces FLIP recruitment by 62% at 100 nM (p < 0.01 vs. control)

  • DR5 activation: Increases caspase-8 cleavage 3.2-fold in HT-29 cells

  • Mitochondrial priming: Lowers Bcl-2/Bax ratio from 2.1 to 0.4 (24h treatment)

Pharmacological Applications

Autoimmune Disease Models

In murine collagen-induced arthritis:

  • 5 mg/kg/day BIM-VIII reduced paw swelling by 78% (p < 0.001)

  • Synergized with anti-CD3 therapy, enabling 83% reduction in TNF-α vs. monotherapy

Chemosensitization

Pre-treatment with 100 nM BIM-VIII:

  • Increased 5-FU cytotoxicity 4.7-fold in HCT116 cells (CI = 0.21)

  • Overcame P-glycoprotein resistance in KB-V1 cells (IC<sub>50</sub> shift from 12 μM to 0.8 μM for doxorubicin)

Metastasis Suppression

In MDA-MB-231 xenografts:

  • 10 mg/kg BIM-VIII q3d reduced lung nodules by 91% (p < 0.001)

  • Downregulated MMP-9 expression (2.8-fold decrease vs. vehicle)

Structure-Activity Relationship (SAR) Insights

Critical Pharmacophores

  • Maleimide ring: Removal (succinimide analog) reduces PKC inhibition 240-fold

  • N1 substitution:

    • Aminopropyl: Optimal for PKC-α (ΔpIC<sub>50</sub> = 1.2 vs. methyl)

    • Benzyl: Shifts activity toward PKA (23% inhibition at 1 μM)

  • Indole substitution:

    • 5-Bromo: Enhances CDK2 activity (IC<sub>50</sub> = 220 nM) but reduces PKC selectivity

Macrocyclic Derivatives

Incorporating 14-16 atom linkers between indoles:

  • Improved GSK-3β inhibition (IC<sub>50</sub> = 34 nM)

  • Reduced hERG liability (IC<sub>50</sub> > 30 μM vs. 1.2 μM for parent)

Future Directions and Clinical Translation

Isoform-Specific Probe Development

Recent efforts focus on:

  • PKC-δ inhibitors: Introducing 7-azaindole moieties (ΔIC<sub>50</sub> = 0.3 μM)

  • Blood-brain barrier penetration: N-dimethylation increases logP from 2.1 to 3.4

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